The compound [(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate is a complex organic molecule with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 424.8 g/mol. This compound is characterized by its unique structural features, which include an indole moiety and a trifluoromethyl group, making it of interest in various chemical and biological applications.
This compound can be classified as a research chemical due to its potential applications in medicinal chemistry and organic synthesis. It is sourced from chemical suppliers such as BenchChem and PubChem, where it is listed as a product available for research purposes. The compound's purity typically ranges around 95%, ensuring its suitability for experimental use.
The synthesis of [(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate involves several key steps that may include:
Technical details regarding specific reagents, reaction conditions, and yields are often proprietary or found in specialized literature.
The molecular structure of [(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate can be represented by its InChI key and SMILES notation:
InChI=1S/C20H16ClF3N2O3/c1-12-5-6-16-15(9-12)18(25-29-17(27)7-8-21)19(28)26(16)11-13-3-2-4-14(10-13)20(22,23)24/h2-6,9-10H,7-8,11H2,1H3/b25-18
CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)CCCl)CC3=CC(=CC=C3)C(F)(F)F
These notations allow for the visualization of the compound's three-dimensional structure, which is essential for understanding its reactivity and interaction with biological targets.
The compound is expected to undergo various chemical reactions typical for indole derivatives, including:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved activity.
The physical properties of [(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate include:
Key chemical properties include:
These properties are essential for determining handling procedures and storage conditions.
[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate has potential applications in various fields:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: